ETHYL 3,5-DIMETHYL-4-({2,2,2-TRIFLUORO-N-[(FURAN-2-YL)METHYL]ACETAMIDO}METHYL)-1H-PYRROLE-2-CARBOXYLATE
Overview
Description
ETHYL 3,5-DIMETHYL-4-({2,2,2-TRIFLUORO-N-[(FURAN-2-YL)METHYL]ACETAMIDO}METHYL)-1H-PYRROLE-2-CARBOXYLATE is a complex organic compound with a unique structure that combines various functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ETHYL 3,5-DIMETHYL-4-({2,2,2-TRIFLUORO-N-[(FURAN-2-YL)METHYL]ACETAMIDO}METHYL)-1H-PYRROLE-2-CARBOXYLATE involves multiple steps, starting with the preparation of the core pyrrole structure. The process typically includes:
Formation of the Pyrrole Ring: This can be achieved through the Paal-Knorr synthesis, where a 1,4-dicarbonyl compound reacts with ammonia or a primary amine.
Introduction of the Trifluoroacetamido Group: This step involves the reaction of the pyrrole derivative with 2,2,2-trifluoro-N-[(furan-2-yl)methyl]acetamide under suitable conditions.
Esterification: The final step is the esterification of the carboxylic acid group with ethanol to form the ethyl ester.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
ETHYL 3,5-DIMETHYL-4-({2,2,2-TRIFLUORO-N-[(FURAN-2-YL)METHYL]ACETAMIDO}METHYL)-1H-PYRROLE-2-CARBOXYLATE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen atoms or to convert functional groups to their reduced forms.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the pyrrole ring or the furan moiety.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Reagents like halogens (Cl₂, Br₂) or nucleophiles (NH₃, OH⁻) can be employed under appropriate conditions.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce alcohols or amines.
Scientific Research Applications
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound may serve as a probe or ligand in biochemical studies.
Industry: It could be used in the development of new materials or as a catalyst in various industrial processes.
Mechanism of Action
The mechanism of action of ETHYL 3,5-DIMETHYL-4-({2,2,2-TRIFLUORO-N-[(FURAN-2-YL)METHYL]ACETAMIDO}METHYL)-1H-PYRROLE-2-CARBOXYLATE involves its interaction with specific molecular targets. The trifluoroacetamido group is known to enhance binding affinity to certain proteins or enzymes, potentially inhibiting their activity. The furan moiety may also play a role in stabilizing the compound’s interaction with its targets.
Comparison with Similar Compounds
Similar Compounds
N,N-Dimethyltrifluoroacetamide: Similar in having a trifluoroacetamido group but lacks the pyrrole and furan moieties.
2,2,2-Trifluoro-N,N-dimethylacetamide: Another compound with a trifluoroacetamido group, used in different contexts.
Uniqueness
ETHYL 3,5-DIMETHYL-4-({2,2,2-TRIFLUORO-N-[(FURAN-2-YL)METHYL]ACETAMIDO}METHYL)-1H-PYRROLE-2-CARBOXYLATE is unique due to its combination of functional groups, which confer distinct chemical properties and potential applications. The presence of both the pyrrole and furan rings, along with the trifluoroacetamido group, makes it a versatile compound for various scientific and industrial uses.
Properties
IUPAC Name |
ethyl 4-[[furan-2-ylmethyl-(2,2,2-trifluoroacetyl)amino]methyl]-3,5-dimethyl-1H-pyrrole-2-carboxylate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19F3N2O4/c1-4-25-15(23)14-10(2)13(11(3)21-14)9-22(16(24)17(18,19)20)8-12-6-5-7-26-12/h5-7,21H,4,8-9H2,1-3H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XRUGLYHABQABNV-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(C(=C(N1)C)CN(CC2=CC=CO2)C(=O)C(F)(F)F)C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19F3N2O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.34 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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